(R)-3-aminopiperidin-2-one
Overview
Description
(R)-3-Aminopiperidin-2-one, also known as (R)-AP-2-one, is an organic compound with a molecular formula of C5H11NO. This compound is a chiral secondary amine and has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the development of new catalytic reactions. In
Scientific Research Applications
1. Key Intermediate in Pharmaceutical Synthesis
(R)-3-aminopiperidin-2-one ((R)-APD) is a crucial intermediate in the synthesis of various pharmaceutical drugs. It plays a significant role in the production of alogliptin, trelagliptin, and linagliptin, which are important in the treatment of medical conditions like diabetes. The process involves the resolution of racemic 3-aminopiperidine with an enantiomerically pure resolving agent to obtain high purity and yield of (R)-APD (Sun et al., 2021).
2. Involvement in Asymmetric Synthesis Techniques
The compound is also significant in the field of asymmetric synthesis. Techniques such as dielectrically controlled resolution (DCR) and rhodium-catalyzed asymmetric hydrogenation have been employed to efficiently produce (R)-3-aminopiperidine derivatives. These methods are notable for their high yields and enantiomeric excess, demonstrating the compound's versatility and importance in creating structurally diverse and biologically active molecules (Sakurai et al., 2012), (Royal et al., 2016).
3. Role in the Synthesis of Novel Structures
(R)-3-aminopiperidin-2-one has been utilized in synthesizing novel structures with specific physical properties. For instance, its use in the syntheses of certain vanadium oxide compounds has shown to influence crystallographic noncentrosymmetry, impacting the material's physical properties like polarity and second harmonic generation activities. This highlights its role in the development of materials with unique electronic and optical properties (Smith et al., 2012).
4. Application in Novel Drug Synthesis
The synthesis and technological study of (R)-3-aminopiperidine dihydrochloride, a derivative of (R)-3-aminopiperidin-2-one, shows its importance in the development of new drugs. This process involves steps like chiral separation and deprotection into hydrochloride, further underlining the compound's significance in the creation of novel pharmaceutical agents (Jiang, 2015).
properties
IUPAC Name |
(3R)-3-aminopiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428379 | |
Record name | (R)-3-aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-aminopiperidin-2-one | |
CAS RN |
88763-76-2 | |
Record name | (R)-3-aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Aminopiperidine-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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